

preliminary studies using stable isotope-labeled Alvelestat

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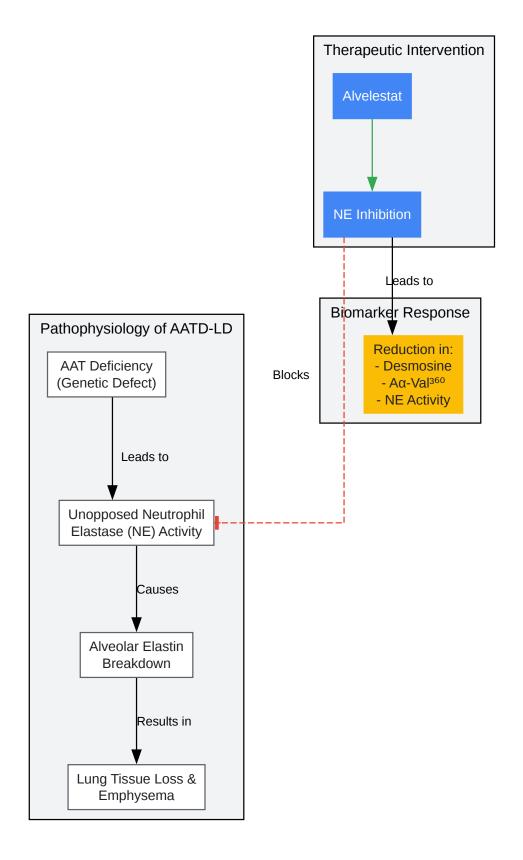
| Compound of Interest | | |
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| Compound Name: | Alvelestat-13C,d3 | |
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Core Concept: Mechanism of Action of Alvelestat in AATD

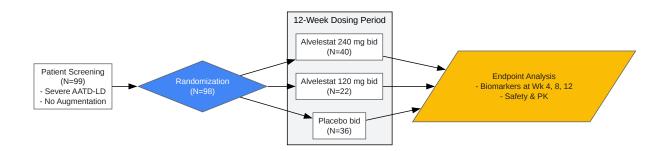
Alpha-1 Antitrypsin Deficiency (AATD) is a genetic disorder characterized by low levels of the AAT protein, which normally protects the lungs by inhibiting neutrophil elastase (NE). In AATD, unchecked NE activity leads to the breakdown of elastin, a critical component of lung tissue, resulting in emphysema and progressive lung damage.[1] Alvelestat is designed to directly address this protease-antiprotease imbalance. As a potent and reversible inhibitor, it blocks the enzymatic activity of NE, thereby aiming to prevent further destruction of lung tissue.[1]

The pathogenic pathway begins with the genetic defect leading to AAT deficiency. This results in insufficient inhibition of NE, an enzyme released by neutrophils during inflammation. Unopposed NE attacks and degrades alveolar elastin, leading to loss of lung tissue and the development of emphysema. Key biomarkers of this destructive process include fragments of elastin breakdown, such as desmosine, and specific fibrinogen cleavage products like $A\alpha$ -Val³⁶⁰, which are direct indicators of NE activity. Alvelestat's therapeutic hypothesis is that by inhibiting NE, it can reduce the levels of these biomarkers and slow disease progression.









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References

- 1. mereobiopharma.com [mereobiopharma.com]
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